Artemisiane E
Description
Overview of the Artemisia Genus as a Source of Bioactive Compounds
The genus Artemisia, belonging to the Asteraceae family, is a large and diverse group of small herbs and shrubs found in temperate regions of the Northern Hemisphere. semanticscholar.orguctm.edu Comprising over 500 species, this genus is renowned for its aromatic quality and bitter taste, which is primarily due to the presence of terpenoids and sesquiterpene lactones. longdom.orgresearchgate.net For centuries, various Artemisia species have been cornerstones in traditional medicine systems worldwide, particularly in Chinese, Turkish, and African folk remedies, for treating a wide array of ailments including malaria, inflammation, infections, and digestive issues. mdpi.comlongdom.org
Extensive phytochemical investigations have revealed that Artemisia species are a rich repository of secondary metabolites. longdom.org These bioactive compounds are not essential for the plant's primary functions of growth and reproduction but are crucial for defense against pathogens and herbivores. longdom.org The major classes of compounds isolated from this genus include terpenoids (especially sesquiterpene lactones), flavonoids, coumarins, phenolic acids, sterols, and acetylenes. mdpi.comnih.gov The remarkable chemical diversity within the genus has made it a focal point for natural products research, leading to the discovery of numerous compounds with significant pharmacological activities. nih.gov The most celebrated of these is Artemisinin (B1665778), a sesquiterpene lactone isolated from Artemisia annua, which is a potent antimalarial drug. nih.gov The ongoing exploration of this genus continues to yield novel chemical structures with potential therapeutic applications. nih.gov
Table 1: Major Classes of Bioactive Compounds in the Artemisia Genus
| Compound Class | General Description | Examples |
|---|---|---|
| Sesquiterpene Lactones | A large group of C15 terpenoids containing a lactone ring; responsible for the characteristic bitter taste and many of the plant's medicinal properties. | Artemisinin, Arglabin, Eudesmanolides, Guaianolides |
| Flavonoids | Polyphenolic compounds known for their antioxidant and anti-inflammatory activities. | Eupatilin, Cirsilineol, Quercetin |
| Essential Oils (Monoterpenes) | Volatile aromatic compounds that contribute to the distinct scent of the plants. | Camphor, Thujone, Pinene, 1,8-Cineole |
| Phenolic Acids | Aromatic acids with antioxidant properties. | Caffeic Acid, Chlorogenic Acid, Ferulic Acid |
| Coumarins | A class of benzopyrone compounds with various biological activities. | Scopoletin, Isoscopoletin |
| Polyacetylenes | Compounds containing multiple carbon-carbon triple bonds. | |
Historical Context of Sesquiterpene Lactone Discovery
Sesquiterpene lactones are a vast and structurally diverse class of natural products, with over 5000 different structures identified to date. nih.govmdpi.com These compounds are predominantly found in the Asteraceae (daisy) family, where they play a significant role in the plant's defense mechanisms. mdpi.com The history of their discovery is intertwined with the study of traditional medicinal plants. One of the earliest sesquiterpene lactones to be used in medicine, though its structure was unknown at the time, was Santonin. Isolated from Artemisia cina, it was widely used as an anthelmintic (a drug to expel parasitic worms) in the 19th and early 20th centuries.
A pivotal moment in the history of sesquiterpene lactone research came with the large-scale screening of plants for antitumor agents by the National Cancer Institute (NCI) in the United States, which began around 1960. researchgate.net This program spurred intense interest in the chemical constituents of plants, leading to the isolation and structural elucidation of many novel compounds. However, the most significant event that brought this class of compounds to global prominence was the discovery of Artemisinin from Artemisia annua in the 1970s by Chinese scientist Tu Youyou, for which she was awarded the Nobel Prize in Physiology or Medicine in 2015. Artemisinin's potent antimalarial activity, particularly against drug-resistant strains of Plasmodium falciparum, revolutionized the treatment of malaria and highlighted the immense therapeutic potential of sesquiterpene lactones. nih.gov This discovery has since catalyzed decades of research, leading to the identification of thousands of new sesquiterpene lactones and the investigation of their broad-ranging biological activities, including anti-inflammatory and anticancer properties. nih.govtandfonline.comresearchgate.net
Positioning of Artemisiane E as a Dimeric Sesquiterpene Lactone
Within the vast family of sesquiterpene lactones, chemists continue to discover molecules with increasingly complex architectures. This compound represents one such discovery, belonging to a specialized subgroup known as dimeric sesquiterpene lactones. A dimeric compound is a molecule formed from two similar or identical smaller molecules, known as monomers. In this case, this compound is constructed from two sesquiterpene lactone units joined together.
This compound was first isolated from the plant Artemisia heptapotamica, collected in the Almaty region of Kazakhstan. nih.gov Its discovery, along with other monomeric sesquiterpene lactones from the same plant, was the result of modern phytochemical investigation techniques. The structure of this new compound was determined through extensive analysis of its spectroscopic data, including mass spectrometry (MS) and various one- and two-dimensional nuclear magnetic resonance (NMR) techniques. nih.gov As a dimeric guaianolide, this compound is part of a structural class that, while less common than monomeric forms, has been found in other Artemisia species. The identification of complex dimeric structures like this compound underscores the biosynthetic ingenuity of the Artemisia genus and presents new molecular scaffolds for biological investigation. nih.gov
Table 2: Profile of this compound
| Property | Description |
|---|---|
| Compound Name | This compound |
| Chemical Classification | Dimeric Sesquiterpene Lactone (Guaianolide type) |
| Natural Source | Artemisia heptapotamica |
| Significance | A novel, complex natural product representing a growing subclass of dimeric lactones from the Artemisia genus. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H22O5 |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
[(3aR,4S,9aS,9bR)-6,9-dimethyl-3-methylidene-2,7-dioxo-4,5,9a,9b-tetrahydro-3aH-azuleno[4,5-b]furan-4-yl] 3-methylbut-2-enoate |
InChI |
InChI=1S/C20H22O5/c1-9(2)6-15(22)24-14-8-11(4)16-13(21)7-10(3)17(16)19-18(14)12(5)20(23)25-19/h6-7,14,17-19H,5,8H2,1-4H3/t14-,17-,18+,19+/m0/s1 |
InChI Key |
OSLKCNHFMBLVCP-WQANXHIZSA-N |
Isomeric SMILES |
CC1=C2[C@@H]([C@@H]3[C@@H]([C@H](C1)OC(=O)C=C(C)C)C(=C)C(=O)O3)C(=CC2=O)C |
Canonical SMILES |
CC1=C2C(C3C(C(C1)OC(=O)C=C(C)C)C(=C)C(=O)O3)C(=CC2=O)C |
Origin of Product |
United States |
Isolation and Advanced Spectroscopic Elucidation of Artemisiane E
Methodologies for Extraction and Isolation from Natural Sources
The initial step in obtaining pure Artemisiane E involves its extraction from plant material and subsequent separation from a complex mixture of other phytochemicals.
The process typically begins with the extraction of the dried and ground plant material, such as from Artemisia heptapotamica or Artemisia argyi, using a polar organic solvent. cjnmcpu.comnih.gov A common method involves repeated maceration or percolation with 95% ethanol (B145695) at room temperature. cjnmcpu.comnih.gov This crude ethanol extract contains a wide array of compounds.
Following the initial extraction, a liquid-liquid partitioning procedure is employed to separate compounds based on their polarity. The concentrated ethanol extract is suspended in water and sequentially partitioned with solvents of increasing polarity. For instance, partitioning with petroleum ether, dichloromethane (B109758) (or chloroform), and finally ethyl acetate (B1210297) allows for the segregation of compounds into different fractions. cjnmcpu.comnih.govgoogle.com this compound is typically found in the moderately polar fractions, such as the dichloromethane or ethyl acetate fractions. cjnmcpu.comnih.gov
The fraction containing this compound undergoes several stages of chromatographic purification to isolate the compound to homogeneity. mdpi.com
Column Chromatography (CC): A variety of stationary phases are used in column chromatography to achieve separation. The enriched fraction is often first subjected to chromatography on a non-polar resin like MCI gel, eluting with a gradient of ethanol in water. cjnmcpu.com Subsequent purification steps may involve size-exclusion chromatography using Sephadex LH-20 with a solvent system like chloroform-methanol (1:1) to separate compounds based on their molecular size. cjnmcpu.com Further fractionation on silica (B1680970) gel or reversed-phase columns (like ODS) is common. cjnmcpu.comresearchgate.net For instance, a fraction from Sephadex LH-20 may be further purified over an ODS column using a methanol-water gradient. cjnmcpu.com
High-Performance Liquid Chromatography (HPLC): The final purification step to yield highly pure this compound often employs preparative or semi-preparative HPLC. cjnmcpu.commmv.orgnih.gov Reversed-phase columns (e.g., C18) are frequently used, with a mobile phase typically consisting of a gradient of acetonitrile (B52724) in water. cjnmcpu.comacgpubs.org This technique provides high resolution, separating this compound from closely related compounds. mmv.org
Advanced Spectroscopic Techniques for Structural Characterization
Once isolated, the precise molecular structure of this compound is determined by a combination of modern spectroscopic techniques.
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of this compound. researchgate.netmagritek.com One-dimensional (1D) NMR experiments, including ¹H and ¹³C NMR, provide essential information about the chemical environment of each proton and carbon atom. cjnmcpu.comrsc.org
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different structural fragments. Furthermore, NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the relative stereochemistry of the molecule by identifying protons that are close in space. cjnmcpu.compsu.edu
The ¹H and ¹³C NMR spectroscopic data for this compound, recorded in CDCl₃, are summarized below. cjnmcpu.com
| Position | ¹³C (δc) | ¹H (δH, J in Hz) |
| Unit A | ||
| 1 | 194.6 (C) | |
| 2 | 133.4 (CH) | 6.29 (d, 6.0) |
| 3 | 163.9 (CH) | 7.35 (dd, 6.0, 0.9) |
| 4 | 76.3 (C) | |
| 5 | 142.0 (C) | |
| 6 | 134.7 (CH) | 6.51 (dd, 11.1, 0.9) |
| 7 | 38.0 (CH) | 4.14 (m) |
| 8 | 29.6 (CH₂) | 1.81 (m), 2.02 (m) |
| 9 | 41.1 (CH₂) | 2.44 (t, 7.0) |
| 10 | 209.8 (C) | |
| 11 | 141.5 (C) | |
| 12 | 164.9 (C) | |
| 13 | 127.5 (CH₂) | 5.72 (br s), 6.22 (br s) |
| 14 | 26.5 (CH₃) | 1.47 (s) |
| 15 | 22.3 (CH₃) | 2.11 (s) |
| Unit B | ||
| 1' | 81.3 (CH) | 3.63 (br s) |
| 2' | 62.1 (CH) | |
| 3' | 82.2 (CH) | 5.03 (d, 1.1) |
| 4' | 78.0 (C) | |
| 5' | 83.2 (CH) | 4.04 (m) |
| 6' | 42.7 (CH) | 3.66 (m) |
| 7' | 39.5 (CH₂) | 2.04 (dd, 15.9, 5.1), 2.27 (dd, 15.9, 1.9) |
| 8' | 83.0 (CH) | 4.16 (dd, 11.5, 9.5) |
| 9' | 48.0 (CH₂) | 2.77 (d, 11.5) |
| 10' | 70.0 (C) | |
| 11' | 138.9 (C) | |
| 12' | 170.1 (C) | |
| 13' | 121.3 (CH₂) | 6.13 (br d, 3.0), 6.25 (br d, 3.0) |
| 14' | 23.4 (CH₃) | 1.40 (s) |
| 15' | 13.5 (CH₃) | 1.28 (s) |
HRMS is used to determine the precise mass and elemental formula of this compound. nih.gov Using techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), an exact mass is measured. For this compound, a molecular formula of C₃₀H₃₆O₁₁ was established based on the HR-ESI-MS data which showed an ion at m/z 617.2242 [M+COOH]⁻ (calculated for C₃₁H₃₇O₁₃, 617.2240). cjnmcpu.com This high level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
Infrared (IR) spectroscopy is employed to identify the functional groups present in the this compound molecule. researchgate.net The IR spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. researchgate.net For this compound, the spectrum indicates the presence of hydroxyl groups (–OH) with a broad absorption around 3439 cm⁻¹, a γ-lactone carbonyl group (C=O) at 1768 cm⁻¹, and absorptions corresponding to double bonds (C=C) at 1657 cm⁻¹. cjnmcpu.com
Summary of IR Absorption Data for this compound cjnmcpu.com
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| 3439 | O-H (hydroxyl) stretching |
| 2959, 2927, 2868 | C-H stretching |
| 1768 | C=O (γ-lactone) stretching |
| 1709 | C=O (carbonyl) stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule. For this compound, the presence of chromophores—specifically the conjugated systems within its sesquiterpene lactone moieties—gives rise to characteristic absorption in the UV region. Analysis of this compound in a methanol (B129727) (MeOH) solvent revealed a maximum absorption (λmax) at 213 nm. researchgate.net This absorption is attributed to the π → π* electronic transitions within the α,β-unsaturated carbonyl systems inherent to its dimeric structure.
| Compound | Solvent | λmax (nm) | Molar Absorptivity (log ε) | Reference |
|---|---|---|---|---|
| This compound | Methanol | 213 | 4.2 | researchgate.net |
X-ray Crystallographic Analysis for Absolute Configuration Determination
X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule, as it provides a precise three-dimensional map of the atoms in a crystal lattice. However, this technique is contingent upon the ability to grow a high-quality single crystal of the analyte, which can be a significant challenge for complex natural products.
In the case of this compound, its absolute configuration was not determined using X-ray diffraction. Research studies report its isolation as a white solid or a colorless gum, and a suitable single crystal for X-ray analysis has not been described. cjnmcpu.comresearchgate.net Consequently, researchers relied on other advanced spectroscopic methods, particularly chiroptical spectroscopy, to elucidate its stereochemistry. While X-ray analysis was successfully used for other monomeric sesquiterpenes isolated in the same research efforts, the dimeric nature and physical properties of this compound precluded this approach. researchgate.net
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Assignment
Chiroptical spectroscopy, specifically Electronic Circular Dichroism (ECD), was instrumental in establishing the absolute configuration of this compound. cjnmcpu.comresearchgate.net ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule, producing a spectrum with positive or negative peaks, known as Cotton effects, that are highly sensitive to the molecule's stereochemistry.
The absolute configuration of this compound was determined by comparing its experimental ECD spectrum with the spectra of known, related compounds and with spectra predicted by quantum chemical calculations. cjnmcpu.comresearchgate.net One key study reported that the experimental ECD spectrum of this compound showed identical Cotton effects to its known counterpart, Artemisiane A, allowing for the confident assignment of the relative and absolute configuration of one of its monomeric units. cjnmcpu.com
| Compound | Solvent | Wavelength (nm) | Δε | Reference |
|---|---|---|---|---|
| This compound | Methanol | 208 | +10.5 | researchgate.net |
| 230 | -1.52 |
Biosynthetic Pathways and Metabolic Engineering of Artemisiane E
General Isoprenoid Biosynthesis Pathways in Artemisia Species
All terpenoids, including sesquiterpene lactones, are derived from the five-carbon (C5) building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). frontiersin.orgfrontiersin.org Plants utilize two independent pathways to synthesize these essential precursors: the mevalonate (B85504) (MVA) pathway located in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway, which operates in the plastids. frontiersin.orgrsc.org
The MVA pathway, primarily occurring in the cytoplasm, is traditionally associated with the production of sesquiterpenes (C15), triterpenes (C30), and sterols. frontiersin.orgrsc.orgscielo.br The pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). rsc.orgscielo.br A key regulatory enzyme, HMG-CoA reductase (HMGR), then catalyzes the irreversible conversion of HMG-CoA to mevalonic acid (MVA). scielo.brnih.gov Subsequent phosphorylation and decarboxylation steps convert MVA into the fundamental C5 unit, IPP. researchgate.net While the MVA pathway is a primary source of precursors for sesquiterpenes, studies on artemisinin (B1665778) biosynthesis in Artemisia annua indicate a significant interplay and transport of intermediates between the MVA and MEP pathways. frontiersin.orgrsc.org
Located within the plant's plastids, the MEP pathway is generally responsible for synthesizing precursors for monoterpenes (C10), diterpenes (C20), and tetraterpenes (C40), as well as essential molecules like carotenoids and the side chains of chlorophylls. frontiersin.orgrsc.org This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate, a reaction catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (DXS), which is considered a rate-limiting step. frontiersin.org A series of enzymatic reactions follows, culminating in the final step where 4-hydroxy-3-methylbut-2-enyl diphosphate reductase (HDR) catalyzes the formation of both IPP and DMAPP. frontiersin.orgacademicjournals.orgresearchgate.net Isotope labeling studies have demonstrated that the MEP pathway significantly contributes the isoprenoid units for the biosynthesis of farnesyl diphosphate (FPP), the direct precursor to sesquiterpenes like artemisinin, highlighting a crucial cross-talk between the two pathways. frontiersin.orgresearchgate.net
Specific Enzymatic Steps in Sesquiterpene Lactone Biosynthesis Relevant to Artemisiane E
Following the synthesis of the universal C5 precursors IPP and DMAPP, the pathways converge on the formation of the C15 compound farnesyl diphosphate (FPP), the immediate precursor to all sesquiterpenoids. The subsequent steps involve cyclization and a series of oxidative modifications to create the vast diversity of sesquiterpene lactone structures.
The first committed and often rate-limiting step in the biosynthesis of a specific sesquiterpene lactone is the cyclization of the linear FPP molecule into a complex, cyclic hydrocarbon skeleton. nih.govamegroups.org This crucial transformation is carried out by a diverse family of enzymes known as sesquiterpene synthases (TPS). In the well-documented case of artemisinin biosynthesis in Artemisia annua, the key enzyme is amorphadiene (B190566) synthase (ADS). nih.govwikipedia.org ADS catalyzes the conversion of FPP to amorpha-4,11-diene, the specific cyclic precursor for artemisinin. amegroups.orgwikipedia.orgresearchgate.net The evolution of specialized sesquiterpene synthases like ADS is considered a critical event for the emergence of unique biosynthetic pathways in plants. nih.gov
After the formation of the initial sesquiterpene olefin by a synthase, the hydrocarbon backbone undergoes a series of elaborate oxidative modifications, which are primarily catalyzed by cytochrome P450 monooxygenases (CYPs). nih.gov These enzymes introduce functional groups, such as hydroxyls, which are essential for the subsequent formation of the characteristic lactone ring and other structural features. In artemisinin biosynthesis, a specific cytochrome P450, CYP71AV1, performs a multi-step oxidation of amorpha-4,11-diene to produce artemisinic acid. nih.govpnas.org The function of CYP enzymes is dependent on a partner protein, cytochrome P450 reductase (CPR), which transfers electrons from NADPH to activate the P450 enzyme. mdpi.comnih.gov The coordinated action of CYP71AV1 and CPR is essential for the pathway's progression, and co-expression of these enzymes has been shown to significantly enhance the production of artemisinin precursors in both transgenic plants and microbial systems. maxapress.comnih.govpomics.com
Data Tables
Table 1: Key Enzymes in the Biosynthesis of Sesquiterpene Lactone Precursors in Artemisia
| Enzyme | Abbreviation | Pathway | Function |
| 3-hydroxy-3-methylglutaryl-CoA reductase | HMGR | Mevalonate (MVA) Pathway | Catalyzes the conversion of HMG-CoA to mevalonic acid, a key regulatory step. scielo.brnih.gov |
| 1-deoxy-D-xylulose 5-phosphate synthase | DXS | Methylerythritol Phosphate (MEP) | Catalyzes the first rate-limiting step, the condensation of pyruvate and glyceraldehyde-3-phosphate. frontiersin.org |
| Farnesyl Diphosphate Synthase | FPS | General Isoprenoid Pathway | Catalyzes the synthesis of the C15 precursor, farnesyl diphosphate (FPP), from IPP and DMAPP. frontiersin.orgnotulaebotanicae.roresearchgate.net |
| Amorphadiene Synthase | ADS | Sesquiterpene Biosynthesis | Catalyzes the cyclization of FPP to form amorpha-4,11-diene, the first committed step in artemisinin biosynthesis. nih.govamegroups.orgwikipedia.org |
| Cytochrome P450 Monooxygenase | CYP71AV1 | Sesquiterpene Biosynthesis | A key enzyme that catalyzes the multi-step oxidation of amorpha-4,11-diene to artemisinic acid. nih.govpnas.org |
| Cytochrome P450 Reductase | CPR | Sesquiterpene Biosynthesis | Acts as an essential redox partner for CYP71AV1, enabling its catalytic activity. mdpi.comnih.gov |
Genetic and Molecular Regulation of Biosynthetic Pathways
The efficiency of the biosynthetic conversion of FPP to this compound and its congeners is tightly controlled at the genetic and molecular level. This regulation occurs primarily through the availability of key enzymes and the transcriptional control of the genes that encode them.
Amorpha-4,11-diene Synthase (ADS): This enzyme catalyzes the first committed step in the pathway, cyclizing the linear FPP molecule into the bicyclic sesquiterpene, amorpha-4,11-diene. As the entry point into the specific pathway, the activity and expression level of ADS are critical determinants of the total carbon flux directed towards artemisinin-type sesquiterpenoids, including the precursors to this compound. Its position at a key branch point makes it a primary bottleneck.
Cytochrome P450 Monooxygenase (CYP71AV1): Following the formation of amorpha-4,11-diene, the cytochrome P450 enzyme CYP71AV1, in conjunction with its redox partner, cytochrome P450 reductase (CPR), catalyzes a complex three-step oxidation process. This sequence converts amorpha-4,11-diene first to artemisinic alcohol, then to artemisinic aldehyde, and finally to artemisinic acid. The complexity of these consecutive reactions and the requirement for a specific redox partner make the CYP71AV1-mediated step another major rate-limiting point in the pathway. Insufficient expression or activity of either CYP71AV1 or its associated CPR can lead to the accumulation of the intermediate amorpha-4,11-diene and a reduction in the final product yield.
| Enzyme | Abbreviation | Function | Reason for Being Rate-Limiting |
|---|---|---|---|
| Amorpha-4,11-diene Synthase | ADS | Cyclizes Farnesyl Pyrophosphate (FPP) to amorpha-4,11-diene. | Catalyzes the first committed step, controlling entry of carbon flux into the pathway. |
| Cytochrome P450 Monooxygenase | CYP71AV1 | Performs a three-step oxidation of amorpha-4,11-diene to artemisinic acid. | Complex, multi-step reaction requiring a specific redox partner (CPR), creating a significant metabolic bottleneck. |
| 3-hydroxy-3-methylglutaryl-CoA Reductase | HMGR | Catalyzes a key step in the upstream MVA pathway for FPP synthesis. | Controls the overall availability of the primary precursor, FPP, for all downstream sesquiterpenoid synthesis. |
The expression of the genes encoding the rate-limiting enzymes (ADS, CYP71AV1) is meticulously regulated by a network of transcription factors (TFs). These TFs bind to specific promoter regions of the target genes, either activating or repressing their transcription in response to developmental cues and environmental stimuli, such as jasmonate elicitation. Gene expression analysis has revealed that these biosynthetic genes are predominantly expressed in the glandular secretory trichomes of A. annua, the specialized tissues where biosynthesis occurs.
Several families of transcription factors have been identified as key regulators:
AP2/ERF Family: Transcription factors such as AaERF1 and AaERF2 have been shown to bind to the promoters of ADS and CYP71AV1, positively regulating their expression.
bZIP Family: The transcription factor AabZIP1 can activate the expression of ADS and CYP71AV1 by directly interacting with their promoter elements.
WRKY Family: AaWRKY1 is another positive regulator that enhances the transcription of the ADS gene, thereby increasing the flux towards amorpha-4,11-diene.
This coordinated transcriptional regulation ensures that the production of pathway intermediates is tightly controlled, often in response to external stresses or specific developmental stages of the plant.
| Transcription Factor | Family | Target Gene(s) | Regulatory Effect |
|---|---|---|---|
| AaERF1 / AaERF2 | AP2/ERF | ADS, CYP71AV1 | Positive (Activation) |
| AabZIP1 | bZIP | ADS, CYP71AV1 | Positive (Activation) |
| AaWRKY1 | WRKY | ADS | Positive (Activation) |
Metabolic Engineering Strategies for Enhanced Production
Given the low natural abundance of this compound and its parent compounds, significant research has focused on metabolic engineering to develop scalable and cost-effective production platforms. These strategies aim to overcome the identified rate-limiting steps and increase metabolic flux towards the desired products.
A highly successful strategy involves transferring the plant-based biosynthetic pathway into engineered microorganisms, which serve as "cell factories." The budding yeast Saccharomyces cerevisiae has emerged as a particularly effective host due to its robust nature and the presence of a native, highly active MVA pathway for producing the FPP precursor.
The general approach involves:
Pathway Reconstruction: Introducing the key plant genes—ADS and CYP71AV1—into the microbial host genome or on plasmids. The gene for the essential redox partner, CPR from A. annua, is also co-expressed to ensure the functionality of CYP71AV1.
Host Pathway Optimization: Engineering the host's native metabolism to increase the supply of FPP. This is often achieved by overexpressing a truncated, soluble version of HMGR (tHMGR), which bypasses the host's native feedback regulation.
Flux Redirection: Downregulating competing pathways that consume FPP. In yeast, this involves repressing or modifying the activity of squalene (B77637) synthase (encoded by the ERG9 gene), which diverts FPP towards sterol biosynthesis. This redirection significantly increases the FPP pool available for ADS.
Through this combination of strategies, researchers have successfully engineered strains of S. cerevisiae capable of producing high titers of artemisinic acid (grams per liter), which can then be purified and chemically converted to artemisinin and other derivatives. While E. coli has also been explored, yeast is often preferred due to its nature as a eukaryote, which can facilitate the proper folding and function of eukaryotic enzymes like the cytochrome P450.
| Host Organism | Key Advantages | Engineering Strategies | Challenges |
|---|---|---|---|
| Saccharomyces cerevisiae (Yeast) | Eukaryotic system (good for P450 folding); robust MVA pathway; GRAS status. | Express ADS, CYP71AV1, CPR; Overexpress tHMGR; Downregulate ERG9. | Optimizing enzyme ratios; membrane localization of P450s. |
| Escherichia coli | Fast growth; well-understood genetics; high-density fermentation. | Introduce entire MVA pathway; Express ADS, CYP71AV1, CPR. | P450 enzymes are difficult to express functionally; potential for product toxicity. |
An alternative to microbial production is to enhance the biosynthetic capacity of the native plant, Artemisia annua. This approach uses genetic transformation, typically mediated by Agrobacterium tumefaciens, to introduce additional copies of the rate-limiting genes directly into the plant's genome.
By overexpressing genes such as ADS, CYP71AV1, HMGR, or the transcription factors that regulate them (e.g., AaWRKY1), researchers have successfully created transgenic A. annua lines. These engineered plants exhibit significantly higher expression levels of the target enzymes in the glandular trichomes, leading to increased accumulation of artemisinic acid and its derivatives. For instance, co-overexpression of ADS and CYP71AV1 has been shown to boost the final product concentration by several-fold compared to wild-type plants, demonstrating the efficacy of relieving these two major bottlenecks simultaneously.
| Overexpressed Gene(s) | Target Enzyme/Protein | Observed Outcome |
|---|---|---|
| HMGR | 3-hydroxy-3-methylglutaryl-CoA Reductase | Increased FPP precursor pool, leading to higher artemisinin content. |
| ADS | Amorpha-4,11-diene Synthase | Increased conversion of FPP to amorpha-4,11-diene; higher final product yield. |
| CYP71AV1 and CPR | Cytochrome P450 and its Reductase | Reduced accumulation of amorpha-4,11-diene and increased artemisinic acid levels. |
| AaWRKY1 | Transcription Factor | Upregulation of endogenous ADS gene, resulting in enhanced product accumulation. |
A fundamental principle of metabolic engineering is that the final yield of a product is often limited by the supply of its initial building blocks. For this compound and related compounds, the availability of the C15 precursor FPP is a critical limiting factor. Therefore, strategies focused specifically on engineering the precursor supply are essential for maximizing production in both microbial and plant systems.
Key strategies include:
Upregulating the MVA Pathway: In both yeast and plants, overexpressing key MVA pathway genes, particularly HMGR, has proven effective. In yeast, a "push-and-pull" strategy involving the overexpression of the entire MVA pathway up to FPP, combined with strong expression of the "pulling" enzyme ADS, creates a powerful metabolic drive towards the product.
Blocking Competing Pathways: As mentioned for yeast, redirecting FPP away from native pathways is crucial. The downregulation of squalene synthase (ERG9), which competes with ADS for the FPP substrate, is a cornerstone of high-yield artemisinic acid production in engineered yeast.
Balancing Precursor and Downstream Pathways: Successful engineering requires careful balancing. Excessively high FPP production without sufficient downstream enzyme capacity (e.g., ADS, CYP71AV1) can lead to the accumulation of FPP, which can be toxic to the cell or be shunted into other pathways. Therefore, precursor engineering must be coordinated with the optimization of the specific artemisinoid pathway.
| Target Gene | System | Strategy | Rationale |
|---|---|---|---|
| tHMGR | Yeast, Plant | Overexpression | Increases flux through the MVA pathway to boost FPP supply. |
| FPPS | Yeast, Plant | Overexpression | Enhances the final condensation step to form FPP from its C5 precursors. |
| ERG9 | Yeast | Downregulation / Repression | Blocks the competing sterol biosynthesis pathway, redirecting FPP to amorpha-4,11-diene synthesis. |
| IDI | Yeast | Overexpression | Optimizes the ratio of IPP to DMAPP, the building blocks for FPP. |
Chemical Synthesis and Derivatization Strategies
Total Synthesis Approaches to Artemisiane E and Related Dimeric Sesquiterpenes
The total synthesis of dimeric sesquiterpenoids like this compound presents a formidable challenge due to their densely functionalized and stereochemically complex structures, which often feature congested frameworks with more than eleven stereogenic centers. d-nb.info While a total synthesis of this compound itself has not been specifically reported, strategies developed for structurally related lindenane-type dimeric sesquiterpenoids provide a clear blueprint for accessing this class of molecules.
A prominent and successful strategy involves a biomimetic approach that mimics the proposed natural biosynthetic pathway. scu.edu.cn This often hinges on a pivotal intermolecular [4+2] cycloaddition (Diels-Alder reaction) to construct the core structure. rsc.org Researchers have developed unified strategies capable of producing different types of lindenane dimers. nih.gov One such approach utilizes a base-mediated thermal [4+2] cycloaddition between a common, unstable furyl diene (generated in situ from a suitable precursor) and various dienophiles. d-nb.infonih.gov This method has enabled the divergent syntheses of multiple natural products, including shizukaols, sarcandrolide J, and chlorajaponilide C. nih.gov
The key steps in these synthetic routes include:
Convergent Assembly : The synthesis is often convergent, where the two monomeric units (or their precursors) are prepared separately and then joined together in a late-stage dimerization step. encyclopedia.pub
In Situ Diene Formation : An unstable diene, crucial for the cycloaddition, is generated in the reaction mixture from a more stable precursor, which then immediately reacts with a dienophile. d-nb.info
Key Cycloaddition : The Diels-Alder reaction is the cornerstone, forming the central six-membered ring and establishing several stereocenters in a single step. rsc.orgencyclopedia.pub The stereochemical outcome of this reaction is critical and often controlled by the specific reaction conditions and the nature of the reactants. rsc.org
These biomimetic syntheses not only provide access to the natural products but also help validate proposed biosynthetic pathways. scu.edu.cn
| Synthetic Strategy | Key Reaction Type | Description | Example Target Molecules |
| Unified Dimerization | Base-mediated [4+2] Cycloaddition | An unstable furyl diene is generated in situ and reacts with various dienophiles to form different dimer types. d-nb.infonih.gov | Shizukaols A, C, D; Sarcandrolide J nih.gov |
| Biomimetic Dimerization | Homo- and Hetero-dimerization | A potential triene biosynthetic intermediate (TE1) undergoes non-enzymatic dimerization under mild conditions with high stereocontrol. scu.edu.cn | Chlotrichene B, Shizukaol J, Trishizukaol A scu.edu.cn |
This table provides an interactive summary of key total synthesis strategies for dimeric sesquiterpenoids related to this compound.
Semi-Synthetic Modifications from Natural Precursors
Semi-synthesis offers a practical alternative to total synthesis, particularly when a closely related natural product is available in larger quantities. This approach involves chemically modifying an abundant natural precursor to yield the desired target molecule. For sesquiterpenoids, a well-established precedent is the semi-synthesis of the antimalarial drug artemisinin (B1665778). frontiersin.orgnih.gov
In a landmark achievement in synthetic biology, a process was developed to produce artemisinic acid, a late-stage precursor to artemisinin, through fermentation using engineered yeast (Saccharomyces cerevisiae). frontiersin.orgnih.gov This microbially produced artemisinic acid is then isolated and converted to artemisinin through a series of chemical steps. researchgate.net The key transformation involves the photochemical oxidation of dihydroartemisinic acid, a derivative of artemisinic acid. researchgate.net
While a specific semi-synthetic route to this compound has not been detailed, this model provides a powerful conceptual framework. A potential strategy could involve:
Precursor Identification : Identifying an abundant monomeric or dimeric sesquiterpenoid from Artemisia species that shares a significant portion of the this compound backbone. enu.kz this compound itself is formed from a guaiane (B1240927) and a chromolaevane unit linked by an ester bond. researchgate.netcjnmcpu.com
Isolation or Bio-engineering : Isolating this precursor from natural sources or engineering a microbial host (like yeast or E. coli) for its large-scale production. researchgate.net
Chemical Conversion : Devising a sequence of high-yielding chemical reactions to transform the precursor into this compound. This could involve esterification, oxidation, or skeletal rearrangements.
This approach could significantly improve the accessibility of this compound and its derivatives for extensive biological evaluation. frontiersin.org
Design and Synthesis of this compound Analogues and Derivatives
The synthesis of analogues and derivatives is a cornerstone of medicinal chemistry, aimed at understanding structure-activity relationships (SAR) and developing compounds with enhanced potency or selectivity. nih.gov For dimeric sesquiterpenoids, it has been noted that the dimeric structures often possess more potent or entirely different biological activities compared to their monomeric precursors. rsc.orgresearchgate.net
This compound is constructed from two distinct sesquiterpenoid units: a guaiane-type moiety and a chromolaevane-type moiety, connected via an ester linkage (C-3-O-C-12'). researchgate.netcjnmcpu.com Modifications could target either of these units or the linker between them. Potential modifications to explore biological activity include:
Modification of the Ester Linkage : Synthesizing analogues with different linker types (e.g., ether, amide) or altering the connection points between the two monomeric units could reveal the importance of this feature for biological function.
Alteration of the Guaianolide Unit : The α-methylene-γ-lactone motif present in many sesquiterpenoids is often crucial for their biological activity. enu.kz Analogues could be prepared where this lactone is saturated, opened, or otherwise modified.
Varying Substitution Patterns : The hydroxyl group at the C-8 position or other peripheral functional groups on the carbon skeleton could be removed, epimerized, or replaced to probe their role in target binding. cjnmcpu.com
Studies on related compounds have shown that even minor structural changes can lead to significant differences in biological outcomes, such as anti-inflammatory or cytotoxic effects. researchgate.net
The targeted introduction of new functional groups onto the this compound scaffold can be used to create novel derivatives for SAR studies or to attach probes for mechanism-of-action investigations. Standard synthetic organic reactions can be envisioned for this purpose. evitachem.com
| Functional Group | Potential Reaction | Reagents/Conditions | Purpose |
| Hydroxyl (-OH) | Oxidation | PCC, DMP, TEMPO | Convert to ketone or aldehyde to probe the importance of the hydrogen-bond donating ability. organicchemistry.eu |
| Carbonyl (C=O) | Reduction | NaBH₄, LiAlH₄ | Convert to hydroxyl group, creating new stereoisomers and altering polarity. evitachem.com |
| Carbonyl (C=O) | Grignard/Organolithium Addition | RMgBr, RLi | Introduce new carbon substituents. ua.es |
| Ester (-COO-) | Hydrolysis | LiOH, NaOH | Cleave the dimer into its monomeric constituents to compare activities. |
| Alkene (C=C) | Epoxidation / Dihydroxylation | m-CPBA / OsO₄ | Introduce new oxygenated functional groups. |
This table provides an interactive summary of potential chemical reactions for introducing or modifying functional groups on a sesquiterpenoid scaffold.
Stereoselective Synthesis Methodologies
Given the numerous stereocenters in this compound, achieving stereocontrol is arguably the most critical aspect of its synthesis. d-nb.info Stereoselective synthesis aims to produce a single desired stereoisomer from a mixture of possibilities. ethz.chmit.edu Methodologies relevant to the synthesis of complex terpenes are well-developed.
Diastereoselective Diels-Alder Reaction : As the key bond-forming reaction in many dimer syntheses, controlling the diastereoselectivity of the [4+2] cycloaddition is paramount. The reaction often exhibits high intrinsic selectivity due to steric and electronic factors. DFT calculations have been used to understand and predict the observed endo-selectivity in the synthesis of lindenane dimers, with studies showing that additives like pyridine (B92270) can play a crucial role in promoting the desired stereochemical outcome. rsc.org
Chiral Pool Synthesis : This strategy utilizes readily available, enantiomerically pure natural products as starting materials. ethz.ch For example, the synthesis of artemisinin and its derivatives has famously started from (R)-(+)-citronellal or (+)-isolimonene, where the existing stereocenter(s) guide the formation of new ones. organicchemistry.euresearchgate.net
Substrate and Reagent Control : In multi-step sequences, new stereocenters are often set relative to existing ones within the molecule (substrate control). youtube.com Alternatively, chiral reagents or catalysts can be used to induce stereoselectivity (reagent control). ethz.ch Organocatalysis, for instance, has been employed for intramolecular Mannich cyclizations in the synthesis of related bicyclic alkaloids. ua.es
The successful synthesis of a complex molecule like this compound would likely require a combination of these strategies to precisely control the absolute and relative configuration of all its stereogenic centers. scu.edu.cnyoutube.com
Based on a comprehensive review of the available scientific literature, there is currently insufficient specific data on the chemical compound This compound to fulfill the detailed requirements of the requested article outline.
Preclinical mechanistic studies focusing specifically on this compound and its effects on the following pathways have not been identified in the current body of research:
Inhibition of PI3K/AKT Pathway in Cancer Models (In Vitro)
Impact on other Oncogenic Signaling Cascades (In Vitro)
Inhibition of Nitric Oxide Production in LPS-Stimulated Microglia
Modulation of Inflammatory Mediators (e.g., iNOS, COX-2)
Targeting of Janus Kinase 1 (JAK1) and Downstream Signaling (e.g., STAT3 Phosphorylation)
While research exists for other compounds isolated from the Artemisia genus, such as Artemisinin, these findings cannot be directly extrapolated to this compound. The user's strict instruction to focus solely on this compound prevents the use of data from related but distinct chemical entities.
Therefore, the generation of a thorough, informative, and scientifically accurate article adhering to the provided structure is not possible at this time due to the lack of specific research findings for this compound.
Preclinical Mechanistic Studies of Artemisiane E
Other Investigated Preclinical Biological Activities (In Vitro/Non-Human In Vivo)
Enzyme Inhibition Studies (e.g., α-Glucosidase, PTP1B, BACE1)
Currently, there is no publicly available scientific literature detailing the in vitro or in vivo inhibitory effects of Artemisiane E on the enzymes α-Glucosidase, protein tyrosine phosphatase 1B (PTP1B), or beta-site amyloid precursor protein cleaving enzyme 1 (BACE1). While studies have been conducted on various extracts and other isolated compounds from the Artemisia genus showing inhibitory activities against these enzymes nih.govtandfonline.comresearchgate.netnih.govtandfonline.comtandfonline.comnih.govresearchgate.netresearchgate.net, specific data for this compound is not available.
Antioxidant Potential and Reactive Oxygen Species (ROS) Modulation
There is no specific research data available on the antioxidant potential of this compound or its capacity to modulate reactive oxygen species (ROS). The antioxidant properties of various Artemisia species have been attributed to their content of flavonoids and other polyphenolic compounds, as well as some sesquiterpenoids eurekaselect.comnih.govresearchgate.netresearchgate.net. However, dedicated studies to evaluate the direct antioxidant or ROS-scavenging activities of this compound have not been reported in the available scientific literature.
Antiviral Activity (In Vitro)
As of the current date, no in vitro studies have been published that specifically investigate the antiviral activity of this compound against any virus. While sesquiterpene lactones from various plant sources have been explored for their antiviral properties rsc.orgnih.govnih.govresearchgate.netrsc.org, research focusing on the specific effects of this compound is not present in the accessible scientific domain.
Comparative Analysis of Biological Activities with Monomeric Sesquiterpenes
A comparative analysis of the biological activities of the dimeric sesquiterpenoid this compound against its constituent monomeric sesquiterpenes has not been reported in the scientific literature. Studies on other dimeric sesquiterpenoids have suggested that dimerization can sometimes lead to enhanced or altered biological activities compared to their monomeric precursors nih.govmdpi.comnih.govresearchgate.netresearchgate.net. However, without specific experimental data for this compound, no such comparisons can be drawn.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies
Elucidation of Key Pharmacophoric Features for Biological Activity
The biological activity of sesquiterpene lactones is often attributed to the presence of an α-methylene-γ-lactone group. nih.gov This reactive group can undergo a Michael-type addition with nucleophilic residues, such as the sulfhydryl groups of cysteine residues in proteins, leading to the alkylation of target proteins and subsequent modulation of their function. nih.gov In the context of its anti-inflammatory activity, this alkylation is a key mechanism for the inhibition of the transcription factor NF-κB. nih.gov
Artemisiane E, being a dimeric sesquiterpene lactone, possesses multiple potential reactive sites that contribute to its bioactivity. It is composed of a guaianolide and a seco-guaianolide monomeric unit. cjnmcpu.com The guaianolide part contains a classic α-methylene-γ-lactone moiety, a well-established pharmacophore for cytotoxicity and anti-inflammatory effects. nih.govcjnmcpu.com
Research on various sesquiterpene lactones has demonstrated that the presence of multiple alkylating centers can enhance biological activity. nih.gov The dimeric structure of this compound, which brings two sesquiterpene lactone units into close proximity, may allow for a more complex interaction with its biological targets. One study has reported the cytotoxic effects of this compound against the MM121224 melanoma cell line, exhibiting an IC50 value of 8.9 ± 0.9 μM. acs.org This activity is likely attributable to the presence of its reactive functional groups.
Impact of Dimeric Structure versus Monomeric Analogues on Activity
A study involving the isolation of this compound from Artemisia heptapotamica provided a direct comparison of the biological activity of dimeric sesquiterpenoids with their monomeric counterparts. cjnmcpu.com The inhibitory activities of the isolated compounds against lipopolysaccharide (LPS)-induced NF-κB activation in a THP1-Dual cell model were assessed.
Interestingly, the study revealed that most of the monomeric sesquiterpenes isolated from the same plant source exhibited stronger inhibitory activities against NF-κB activation than the dimerized sesquiterpenoids, including this compound. cjnmcpu.com While this compound itself was not among the most potent inhibitors in this assay, the data for its constituent monomeric units or closely related analogues can provide insight into the impact of dimerization.
For instance, the monomeric sesquiterpenes showed a range of IC50 values from 2 to 25 μmol·L–1. cjnmcpu.com Although the specific IC50 value for this compound in this assay was not reported in the available literature, the general observation points towards dimerization potentially attenuating the anti-inflammatory activity in this specific model. cjnmcpu.com This could be due to several factors, including steric hindrance at the active site of the target protein or altered physicochemical properties such as solubility and cell permeability.
Table 1: Inhibitory Activities of Monomeric Sesquiterpenes from Artemisia heptapotamica against NF-κB Activation cjnmcpu.com
| Compound | Type | IC50 (μmol·L–1) |
| Compound 4 | Dimer | > 25 |
| Compound 6 | Monomer | 2.3 ± 0.2 |
| Compound 7 | Monomer | 2.1 ± 0.1 |
| Compound 10 | Monomer | 10.2 ± 0.8 |
| Compound 11 | Monomer | 24.5 ± 1.5 |
| Compound 12 | Monomer | 15.7 ± 1.1 |
| Compound 13 | Monomer | > 25 |
This table is based on the data reported for compounds isolated alongside this compound and illustrates the general trend of higher activity in monomers in this particular assay.
It is important to note that this trend may not be universal for all biological activities. The dimeric structure could confer advantages in other contexts, such as increased binding affinity through simultaneous interaction with multiple sites on a target or altered pharmacokinetic profiles.
Stereochemical Influence on Biological Efficacy
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is known to play a critical role in the biological activity of many natural products. For sesquiterpene lactones, including artemisinin (B1665778) and its derivatives, stereochemistry has been shown to be a determining factor for their cytotoxic effects. nih.gov
This compound possesses numerous chiral centers, leading to a specific and complex three-dimensional structure. While direct studies on the stereochemical influence of this compound's biological efficacy are not extensively available, inferences can be drawn from related compounds. For instance, studies on ether-linked dimers of dihydroartemisinin (B1670584) have shown that stereochemistry significantly impacts their cytotoxicity, with a nonsymmetrical dimer being more cytotoxic than its symmetrical counterpart. nih.gov
Correlation Between Structural Motifs and Mechanistic Pathways
The biological activity of this compound is intrinsically linked to its chemical structure, with specific structural motifs driving its interaction with cellular machinery. The primary reported biological activities for this compound and related compounds are the inhibition of the NF-κB pathway and cytotoxicity. cjnmcpu.comacs.org
The mechanism of NF-κB inhibition by sesquiterpene lactones is generally accepted to involve the direct alkylation of the p65 subunit of the NF-κB protein. nih.gov The α-methylene-γ-lactone moiety present in the guaianolide unit of this compound is a key structural motif responsible for this interaction. This electrophilic center can form a covalent bond with the cysteine-38 residue in the DNA-binding loop of p65, thereby preventing NF-κB from binding to DNA and initiating the transcription of pro-inflammatory genes. nih.gov
The observation that some monomeric sesquiterpenes are more potent NF-κB inhibitors than the dimeric this compound suggests that the increased molecular size and complexity of the dimer might hinder its access to or proper orientation within the binding site of NF-κB's p65 subunit. cjnmcpu.com
Regarding its cytotoxic activity, the same reactive motifs are likely involved. The alkylating properties of the α-methylene-γ-lactone can lead to the indiscriminate modification of various cellular proteins and depletion of intracellular glutathione, leading to oxidative stress and ultimately cell death. The reported cytotoxicity of this compound against a melanoma cell line (IC50 of 8.9 ± 0.9 μM) supports the presence of these reactive structural features. acs.org
Advanced Analytical Methodologies for Artemisiane E Research
High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sesquiterpene lactones. researchgate.netmmv.org Its application is crucial for determining the purity of isolated compounds and for quantifying specific analytes within complex plant extracts. researchgate.net For compounds like Artemisiane E, which lack a strong chromophore, derivatization or the use of more universal detectors is often required for sensitive detection.
Research on related compounds in the Artemisia genus provides a framework for developing HPLC methods for this compound. The purity of sesquiterpene lactones is commonly determined to be over 98% by normalizing peak areas detected via HPLC systems. researchgate.net While methods using UV detection are common, their suitability can be limited by the low UV absorbance of certain molecules. mmv.org Alternative detection methods such as Refractive Index (RI) and Evaporative Light Scattering Detection (ELSD) offer broader applicability. mmv.org ELSD, in particular, is beneficial for isocratic methods, providing better repeatability of retention times, which is critical for compound identification in extracts. mmv.org For enhanced sensitivity and selectivity in plasma samples, electrochemical detection (ECD) has also been successfully employed for related compounds. nih.gov
| Parameter | HPLC-RI/ELSD for Artemisinin (B1665778) mmv.org | HPLC-ECD for Artemisinin nih.gov | HPLC-UV for Artemisinin ajol.info |
| Column | Not specified | Not specified | Waters XTerra® RP18, 5 μm, 250 × 4.6 mm |
| Mobile Phase | Acetonitrile (B52724):water (65:35% v/v) or Acetonitrile:water:methanol (B129727) (50:30:20% v/v) | Not specified | 0.05 M potassium phosphate (B84403) buffer, pH 6.0 - acetonitrile (60:40) with 5 mM hexane (B92381) sulfonate |
| Flow Rate | Not specified | Not specified | 1.0 ml/min |
| Detector | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) | Glassy Carbon Electrode (reductive mode) | UV at 216 nm |
| Column Temp. | Not specified | Not specified | 40 °C |
Gas Chromatography (GC) Applications for Volatile Derivatives
Gas Chromatography (GC), typically coupled with Mass Spectrometry (GC-MS), is a primary method for analyzing volatile compounds, such as those found in the essential oils of Artemisia species. researchgate.netmdpi.comresearchgate.net The chemical composition of these essential oils includes a variety of monoterpenes and sesquiterpenes like camphor, 1,8-cineole, artemisia ketone, and caryophyllene. mdpi.comresearchgate.net
This compound is a large, non-volatile dimeric sesquiterpenoid lactone, making it unsuitable for direct analysis by GC. However, GC analysis could be employed for its structural elucidation or for specific quantitative applications if the molecule is first converted into a more volatile derivative through a chemical derivatization process. This approach is common for non-volatile natural products. While direct GC applications for this compound are not documented, the analysis of volatile constituents from its source plants provides context for the chemical environment in which it is found.
| Plant Source | Major Volatile Compounds Identified by GC-MS | Reference |
| Artemisia annua | Artemisia ketone, Camphor, 1,8-Cineole, trans-Pinocarveol | mdpi.com |
| Artemisia aragonensis | Camphor, Borneol, 1,8 Cineol, Artemisia alcohol | researchgate.net |
| Artemisia herba-alba | Artemisinic acid, Menthol, α-ketoglutaric acid, Scopolin | nih.gov |
Mass Spectrometry (MS) Techniques for Quantification and Profiling
Mass spectrometry is an indispensable tool in natural product research, providing detailed information on molecular weight and structure. For a compound like this compound, high-resolution mass spectrometry (HRMS) is essential for confirming its molecular formula. nih.gov
Ultra-Performance Liquid Chromatography (UPLC), which uses smaller particle sizes in the stationary phase, offers higher resolution, increased sensitivity, and faster analysis times compared to traditional HPLC. mdpi.com When coupled with MS, it becomes a powerful tool for the rapid analysis of complex samples like plant extracts. nih.govmdpi.com UPLC-MS methods allow for the direct detection and quantification of sesquiterpene lactones. nih.gov For instance, a liquid chromatography-mass spectrometry (LC-MS) method using selected ion monitoring (SIM) was developed for the accurate analysis of artemisinin, demonstrating the technique's specificity and efficiency. nih.gov This approach is highly applicable for the sensitive and accurate quantification of this compound.
Electrospray Ionization-Ion Mobility Spectrometry (ESI-IMS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. psu.edunih.gov This method is particularly useful for separating isomers and providing an additional dimension of structural information. nih.govnih.gov ESI-IMS has been successfully combined with Hollow Fiber Liquid-Phase Microextraction (HF-LPME) for the determination of artemisinin in various parts of Artemisia plants. psu.edu This combination leverages the pre-concentration and clean-up power of HF-LPME with the high selectivity of IMS, potentially eliminating the need for time-consuming chromatographic separation. psu.edu Given the structural complexity of this compound, ESI-IMS could be a valuable tool for distinguishing it from other isomeric dimeric sesquiterpenoids.
For comprehensive analysis, the coupling of UPLC with hybrid mass spectrometers like Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (TQ) is the state-of-the-art.
UPLC-Q-TOF-MS is ideal for the discovery phase of research, enabling the rapid and accurate identification of unknown compounds in complex mixtures. mdpi.comnih.gov Its high mass accuracy at both MS and MS/MS levels allows for reliable formula prediction and structural elucidation. mdpi.com This technique has been used to identify dozens of compounds, including sesquiterpenoids and flavonoids, in Artemisia extracts. nih.gov The combination of UPLC-Q-TOF/MS with informatics platforms can streamline the identification of constituents in natural products. mdpi.com
UPLC-TQ-MS/MS is the gold standard for targeted quantification due to its exceptional sensitivity and selectivity. mdpi.comnih.gov It operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte of interest. mdpi.com This results in very low limits of detection and quantification, making it suitable for trace-level analysis in biological matrices. nih.gov A UPLC-TQ-MS/MS strategy was developed to quantify multiple active components in Artemisia argyi, demonstrating its power for simultaneous and accurate measurement. mdpi.comnih.gov
| Technique | Application | Key Advantages | Reference |
| UPLC-Q-TOF-MS | Comprehensive profiling, Identification of unknown compounds | High mass accuracy, High resolution, Structural elucidation | mdpi.comnih.govmdpi.com |
| UPLC-TQ-MS/MS | Targeted quantification | High sensitivity, High selectivity, Low detection limits (MRM mode) | mdpi.comnih.govnih.gov |
Microextraction Techniques for Sample Preparation (e.g., HF-LPME)
Effective sample preparation is critical to remove interfering matrix components and to concentrate the analyte before instrumental analysis. Hollow Fiber-Liquid Phase Microextraction (HF-LPME) is a miniaturized, efficient, and green sample preparation technique. psu.educore.ac.uk It is a form of liquid-phase microextraction where a porous polypropylene (B1209903) hollow fiber separates the sample solution from the acceptor phase. psu.eduresearchgate.net
HF-LPME can be performed in two- or three-phase modes. In the three-phase mode, which is suitable for ionizable compounds, the analyte is extracted from an aqueous sample (donor phase), through an organic solvent immobilized in the pores of the fiber, and into an aqueous acceptor phase within the fiber's lumen. psu.edumdpi.com The pH of the donor and acceptor phases is adjusted to facilitate the extraction and then trap the analyte in its ionized form, leading to high enrichment factors. mdpi.comresearchgate.net This technique has been successfully applied to the extraction of artemisinin from Artemisia species prior to ESI-IMS analysis, demonstrating its utility for sesquiterpenoid lactones. psu.edu Given its advantages of high selectivity, good enrichment, and minimal solvent use, HF-LPME is a highly promising technique for the sample preparation of this compound from various matrices. mdpi.comresearchgate.net
Application of Analytical Methods in Biological Matrixes (Non-Human)
The investigation of this compound in non-human biological matrices is fundamental to elucidating its pharmacokinetic profile, metabolic fate, and pharmacodynamic effects. Advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are essential for the accurate quantification of this compound in complex biological samples such as plasma, serum, and cell cultures.
Detailed research into the analytical methodologies for sesquiterpenoids structurally related to this compound provides a robust framework for its study. For instance, sensitive and specific LC-MS/MS methods have been developed for the quantification of artemisinin in rat plasma. nih.govnih.gov These methods are characterized by high precision, accuracy, and low limits of quantification, making them suitable for pharmacokinetic studies in animal models. nih.gov The sample preparation often involves protein precipitation or liquid-liquid extraction to remove interfering substances from the plasma matrix before analysis. nih.govnih.gov
One validated LC-MS/MS method for artemisinin in rat plasma utilized a simple ether-based liquid-liquid extraction for sample cleanup. nih.gov Detection was achieved using an electrospray ionization (ESI) source in the positive ion multiple reaction monitoring (MRM) mode, which ensures high selectivity and sensitivity. nih.gov This approach yielded excellent extraction recovery and a low limit of quantification (LLOQ) of 1.0 ng/mL from just 100 µL of plasma, demonstrating its suitability for in-vivo studies in rats. nih.gov
In the context of in-vitro non-human models, this compound has been identified as one of several sesquiterpenoids isolated from Artemisia argyi. nih.gov Its effects have been studied in C57BL/6 murine microglia cells (BV-2), a common non-human biological system for investigating neuroinflammation. nih.govresearchgate.net In such studies, after isolating the compound using techniques like column chromatography, its biological activity is assessed. nih.gov Analytical methods such as Western blotting are then used to detect changes in protein expression within the cells, while quantitative real-time polymerase chain reaction (qRT-PCR) is employed to measure changes in gene expression levels, providing insight into the compound's mechanism of action. nih.govresearchgate.net
The table below details a representative UPLC-MS/MS methodology developed for a structurally similar sesquiterpene, which is directly applicable for the quantitative analysis of this compound in rodent plasma for pharmacokinetic research.
Table 1: Representative LC-MS/MS Method for Sesquiterpenoid Analysis in Rat Plasma
| Parameter | Details | Reference |
|---|---|---|
| Instrumentation | Liquid Chromatography/Tandem Mass Spectrometry (LC/MS/MS) | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | nih.gov |
| Detection | Multiple Reaction Monitoring (MRM) | nih.gov |
| Sample Matrix | Rat Plasma | nih.gov |
| Sample Volume | 100 µL | nih.gov |
| Sample Preparation | Liquid-Liquid Extraction with ether | nih.gov |
| Linear Range | 1.0 - 200.0 ng/mL | nih.gov |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | nih.gov |
| Extraction Recovery | 95.4 ± 4.5% | nih.gov |
| Intra- & Inter-day Precision | Within ±5.3% | nih.gov |
| Accuracy | -2.6% to 1.2% | nih.gov |
The application of these analytical methods extends to cell-based assays to determine biological activity. The findings from these studies are crucial for understanding the therapeutic potential of this compound.
Table 2: Application of Analytical Methods in a Non-Human Cell-Based Model
| Application | Analytical Method | Purpose | Reference |
|---|---|---|---|
| Compound Isolation | Column Chromatography, HRESIMS, 1D/2D-NMR | To isolate and structurally elucidate this compound from Artemisia argyi extract. | nih.gov |
| Biological Activity Screening | Nitric Oxide Inhibition Assay in BV-2 murine microglia cells | To screen for anti-inflammatory activity. | nih.gov |
| Mechanism of Action | Western Blotting | To detect the expression of target proteins and signaling pathway components in treated BV-2 cells. | nih.govresearchgate.net |
| Gene Expression Analysis | Quantitative Real-Time PCR (qRT-PCR) | To quantify the relative expression levels of specific genes in response to treatment. | nih.govresearchgate.net |
Computational and Theoretical Studies
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, e.g., Artemisiane E) when bound to a second molecule (the receptor, typically a protein target). This method estimates the binding affinity and analyzes the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
While specific molecular docking studies targeting this compound are not prominent in the available literature, research on compounds isolated alongside it offers significant insights. For instance, in a study on constituents of Artemisia argyi, seventeen sesquiterpenoids, including this compound, were isolated. nih.govnih.gov The primary focus of the subsequent computational analysis was on a more bioactive compound from the extract, argyinolide S, which was docked against Janus Kinase 1 (JAK1), a key target in inflammatory processes. nih.govnih.gov Such studies use docking software to predict binding energies and visualize how the ligand fits into the active site of the protein. frontiersin.orgnih.gov This analysis helps identify key amino acid residues that are crucial for the interaction, a critical step in understanding the compound's mechanism of action and for structure-based drug design. nih.govrsc.org
For this compound, a similar approach would involve docking it against a library of potential protein targets associated with therapeutic areas like anti-inflammation or cancer to generate hypotheses about its biological function. nih.govacs.org The results would typically be presented in a table summarizing binding scores and key interactions.
Table 1: Illustrative Example of Molecular Docking Output for a Sesquiterpenoid (Note: This table is a representative example of data generated from docking simulations and does not represent actual results for this compound.)
| Potential Protein Target | PDB ID | Function | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|---|---|
| Janus Kinase 1 (JAK1) | 4L00 | Inflammatory signaling | -8.5 | LEU959, GLY960, LYS908 |
| Inducible Nitric Oxide Synthase (iNOS) | 3E6T | Inflammation, NO production | -7.9 | TYR341, TRP366, GLN257 |
| DNA Gyrase Subunit B | 5L3J | Bacterial DNA replication | -9.1 | ASP73, ILE78, THR165 |
Molecular Dynamics (MD) Simulations for Binding Stability and Conformational Analysis
Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-receptor complex over time. MD simulations model the movement of atoms and molecules, providing a dynamic view of the complex and allowing for a more rigorous evaluation of binding stability than static docking alone. nih.govrsc.org
In the context of compounds from Artemisia argyi, MD simulations were conducted on the complex of argyinolide S and its target, JAK1. nih.govnih.gov These simulations, often run for tens or hundreds of nanoseconds, confirmed that the compound remained stably bound within the protein's active site. nih.gov Key parameters are analyzed from the simulation trajectory to quantify this stability. researchgate.net The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is calculated to assess conformational changes, where low fluctuation suggests a stable system. researchgate.net The number and occupancy of hydrogen bonds are monitored to confirm that key interactions predicted by docking are maintained throughout the simulation. researchgate.net Finally, methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) are used to calculate the binding free energy, offering a more accurate estimation of binding affinity. nih.gov
An MD simulation of an this compound-protein complex would provide crucial information on whether the initial docked pose is energetically favorable and stable in a simulated physiological environment. researchgate.net
Table 2: Key Parameters Analyzed in Molecular Dynamics Simulations
| Parameter | Description | Indication of Stability |
|---|---|---|
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions in the ligand and protein backbone from a reference structure over time. | A low, stable RMSD value (e.g., < 3 Å) indicates minimal conformational changes and a stable complex. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues around their average position. | Identifies flexible regions of the protein. Low RMSF in the binding site suggests a stable interaction. |
| Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds between the ligand and receptor over the simulation period. | High occupancy of specific hydrogen bonds confirms their importance for binding stability. |
| Binding Free Energy (MM-PBSA/GBSA) | Calculates the free energy of binding by combining molecular mechanics energies with a continuum solvent model. | A more negative value indicates a stronger, more favorable binding affinity. |
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.net DFT can determine a molecule's three-dimensional structure with high accuracy and calculate various electronic descriptors that relate to its reactivity and stability. mdpi.comacs.org
For sesquiterpene lactones, DFT is applied to understand reaction mechanisms, predict spectroscopic data, and determine absolute configurations by comparing calculated and experimental spectra. nih.govmdpi.com Studies have used DFT to calculate properties such as the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more reactive. These calculations can help explain the structure-activity relationships of a series of compounds. For example, the calculated energy of the LUMO for a class of sesquiterpene lactones was found to correlate with their inhibitory activity against the aromatase enzyme. researchgate.net
While specific DFT studies on this compound have not been reported, this method could be used to calculate its molecular geometry, electrostatic potential surface (which reveals electron-rich and electron-poor regions), and other electronic properties to better understand its potential for interacting with biological targets. rsc.org
Table 3: Typical Electronic Properties Calculated via DFT for a Molecule like this compound
| Property | Definition | Significance |
|---|---|---|
| EHOMO (Energy of Highest Occupied Molecular Orbital) | The energy of the outermost electron-containing orbital; related to the ability to donate an electron. | Higher energy indicates a better electron donor. |
| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | The energy of the first empty electron orbital; related to the ability to accept an electron. | Lower energy indicates a better electron acceptor. Important for interactions with biological nucleophiles. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | Indicates chemical reactivity and stability. A smaller gap implies higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic charge distribution around a molecule. | Identifies positive (electron-poor) and negative (electron-rich) regions, predicting sites for electrophilic and nucleophilic attack. |
Pharmacophore Modeling and Ligand-Based Drug Design
Pharmacophore modeling is a powerful tool in ligand-based drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. acs.org
This approach is particularly useful when the 3D structure of the target protein is unknown. It can also be used to screen large compound libraries for molecules that match the pharmacophore model of known active compounds. researchgate.net In studies involving compounds from Artemisia, web servers like PharmMapper are used to predict potential targets by matching the compound's structure against a database of pharmacophore models derived from known protein-ligand complexes. nih.govdntb.gov.ua For example, the investigation that isolated this compound used PharmMapper and TargetNet to predict targets for the most active sesquiterpenoid, argyinolide S, which helped identify JAK1 as a key target. nih.govnih.govresearchgate.net
A pharmacophore model could be developed for a class of bioactive sesquiterpenoids and then used to evaluate whether this compound fits the model. This would help predict if this compound is likely to share the same biological activity. mdpi.com
De Novo Design of Novel this compound Analogues
De novo design involves the computational creation of novel molecules with desired properties, often starting from scratch or by modifying an existing scaffold. europa.eu This approach leverages the structural information gained from docking, MD simulations, and pharmacophore modeling to design new compounds with potentially improved affinity, selectivity, or pharmacokinetic properties.
There are no published studies on the de novo design of this compound analogues. However, a hypothetical design strategy could involve several steps. First, the essential structural features of this compound required for binding to a validated target would be identified using docking and pharmacophore analysis. Then, computational software could be used to either "grow" new functional groups onto the this compound scaffold or to link molecular fragments within the target's binding pocket to create entirely new structures that retain the key pharmacophoric features. researchgate.net This process can generate a virtual library of novel pseudo-sesquiterpenoids. researchgate.netresearchgate.net These designed analogues would then be evaluated in silico for their predicted binding affinity and drug-like properties before being prioritized for chemical synthesis and biological testing. queensu.ca
Future Research Directions and Perspectives
Elucidation of Unexplored Biosynthetic Steps and Regulatory Elements
The biosynthetic pathway of artemisinin (B1665778) in Artemisia annua has been a subject of intense research, starting from isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP), which are formed via the mevalonate (B85504) (MVA) and non-mevalonate (MEP) pathways. encyclopedia.pubnih.govnih.gov These precursors lead to the formation of farnesyl diphosphate (FPP), a critical intermediate. nih.gov Key enzymes such as amorpha-4,11-diene synthase (ADS) and cytochrome P450 monooxygenase (CYP71AV1) are crucial in converting FPP to artemisinic precursors. nih.govresearchgate.net
However, the specific enzymatic steps and regulatory genes governing the biosynthesis of Artemisiane E are largely unknown. Future research must focus on:
Identifying and Characterizing Pathway-Specific Enzymes: This involves discovering the specific synthases, oxidases, and reductases responsible for transforming FPP into the unique chemical structure of this compound.
Investigating Transcriptional Regulation: Studies should aim to identify transcription factors that control the expression of biosynthetic genes for this compound, similar to how factors like AabHLH and AaERF regulate artemisinin production. researchgate.net
Understanding Spatiotemporal Accumulation: Research is needed to determine where and when this compound is synthesized and stored within the plant, akin to the knowledge that artemisinin is primarily produced in glandular trichomes. nih.govslu.seresearchgate.net
Development of Novel Synthetic Routes with Improved Efficiency
The chemical synthesis of complex sesquiterpenoid lactones like artemisinin is notoriously difficult and often economically unfeasible due to low yields and numerous steps. slu.seresearchgate.net While total synthesis has been achieved, it is not a primary source for production. researchgate.net More recent approaches have focused on semi-synthesis from biosynthetic precursors like dihydroartemisinic acid, utilizing green chemistry principles such as photoflow processes with crude plant extracts. scispace.comnih.gov
For this compound, future synthetic chemistry research should prioritize:
Developing Convergent and Scalable Total Synthesis: Creating a novel, efficient total synthesis route would provide a reliable supply for research and overcome reliance on natural extraction.
Exploring Semi-Synthetic and Biocatalytic Methods: Investigating the use of precursors from engineered microbes or cell-free enzymatic systems could offer a more sustainable and cost-effective production method.
Computational Chemistry for Route Optimization: Employing computational models to predict reaction outcomes and optimize synthetic pathways can accelerate the development of efficient synthetic strategies.
Identification of New Molecular Targets and Signaling Pathways in Preclinical Models
Network pharmacology studies on compounds from Artemisia annua have revealed that they can interact with a multitude of molecular targets and signaling pathways, including those central to cancer and neurodegenerative diseases. artemisiavet.denih.gov For instance, extracts have been shown to modulate the PI3K-Akt and JAK/STAT signaling pathways, which are critical in cell proliferation and apoptosis. artemisiavet.denih.govresearchgate.net
Future preclinical research on this compound should aim to:
Uncover Novel Protein Targets: Utilize techniques like affinity chromatography and mass spectrometry to identify specific proteins that bind to this compound.
Map Pathway Modulation: Investigate how this compound affects key signaling cascades, such as the MAPK and VEGF pathways, in various disease models (e.g., cancer, inflammation) using cell-based assays and animal models. artemisiavet.de
Clarify Mechanism of Action: Delineate the precise molecular interactions that underpin its biological activity, moving beyond correlational studies to establish causal relationships between target binding and cellular response.
Exploration of Structure-Activity-Toxicity Relationships in Non-Human Systems
Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure relates to its biological activity and toxicity. nih.gov For artemisinin and its derivatives, the endoperoxide bridge is known to be essential for its antimalarial activity. researchgate.netresearchgate.net SAR studies help in designing new analogues with improved efficacy and reduced toxicity. researchgate.net
For this compound, a systematic exploration of its SAR and structure-toxicity relationships is crucial. This would involve:
Synthesis of Analogues: Creating a library of this compound derivatives by modifying specific functional groups to probe their importance for biological activity.
In Vitro and In Silico Toxicity Screening: Using non-human systems like cell lines (e.g., fibroblasts) and model organisms (e.g., Artemia salina) to assess the cytotoxicity of these analogues. researchgate.netbohrium.com
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing computational QSAR models to predict the toxicity and activity of new, unsynthesized this compound derivatives, thereby guiding the design of safer and more potent compounds. nih.gov
| Research Area | Objective | Methodologies |
| SAR Analysis | Identify key functional groups for biological activity. | Synthesis of chemical analogues, biological assays. |
| Toxicity Profiling | Evaluate the cytotoxic potential in non-human systems. | In vitro cell viability assays, Artemia salina lethality assay. |
| QSAR Modeling | Predict activity and toxicity of novel derivatives. | Computational chemistry, statistical analysis. |
Advanced Biotechnological Approaches for Sustainable Production
The low concentration of valuable secondary metabolites in Artemisia plants (artemisinin content is often 0.1-1.5% of dry weight) presents a major bottleneck for supply. nih.govfrontiersin.org Biotechnology offers promising solutions to enhance production sustainably. slu.senih.gov Metabolic engineering in microbial hosts like Saccharomyces cerevisiae and Escherichia coli has successfully produced artemisinin precursors like amorpha-4,11-diene. encyclopedia.pubnih.gov
Future research should apply these advanced techniques to this compound:
Heterologous Expression in Microbes: Transferring the identified biosynthetic genes for this compound into microbial chassis like yeast or bacteria to establish a scalable fermentation-based production platform. nih.gov
Plant Tissue and Organ Culture: Developing optimized protocols for hairy root or cell suspension cultures of Artemisia species that produce this compound, potentially using elicitors to boost yields. encyclopedia.pubfrontiersin.orgnih.gov
Genetic Engineering of the Host Plant: Using modern gene-editing tools like CRISPR-Cas9 to upregulate key biosynthetic genes or downregulate competing pathways in the native plant to increase the in-planta accumulation of this compound.
| Biotechnological Platform | Approach | Potential Outcome |
| Microbial Fermentation | Heterologous expression of biosynthetic pathway genes. | Scalable, consistent, and sustainable production independent of agriculture. |
| Plant Cell/Hairy Root Culture | In vitro cultivation with elicitation. | Controlled production of the compound in bioreactors. nih.gov |
| Metabolic Engineering | Overexpression of key enzymes (e.g., FPS, ADS) in the host plant. | High-yielding plant varieties with enhanced this compound content. nih.gov |
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)
Multi-omics approaches are powerful tools for understanding the complex biological systems of medicinal plants. frontiersin.org Integrating genomics, transcriptomics, proteomics, and metabolomics can reveal key genes, proteins, and metabolic fluxes involved in the biosynthesis of specific compounds. researchgate.netresearchgate.net Such studies in Artemisia species have helped identify genes related to trichome development and flavonoid biosynthesis, which are linked to secondary metabolite production. nih.gov
A multi-omics strategy for this compound research would provide a holistic view by:
Genomic and Transcriptomic Analysis: Sequencing the genome and transcriptome of an this compound-producing plant to identify candidate genes involved in its unique biosynthetic pathway.
Proteomic Profiling: Comparing the proteomes of high- versus low-producing plant tissues to pinpoint the enzymes and regulatory proteins directly involved in its synthesis. frontiersin.org
Metabolomic Fingerprinting: Mapping the metabolic network to understand how precursors are channeled towards this compound versus other competing pathways. nih.gov
Development of Advanced Analytical Tools for High-Throughput Screening
Efficiently detecting and quantifying sesquiterpenoid lactones within complex plant extracts or reaction mixtures requires sophisticated analytical techniques. researchgate.net High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a cornerstone method for this purpose. researchgate.net For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is often employed. creative-proteomics.com
To accelerate research on this compound, future efforts should focus on:
High-Throughput Screening (HTS) Assays: Developing rapid and sensitive bioassays to screen large libraries of this compound analogues for specific biological activities.
Advanced Mass Spectrometry Techniques: Employing high-resolution mass spectrometry (HRMS) like Orbitrap or Q-TOF systems for precise structural elucidation and quantification of this compound and its metabolites in complex biological samples. researchgate.netcreative-proteomics.com
Novel Separation Methods: Exploring techniques like Supercritical Fluid Chromatography (SFC) and Capillary Electrophoresis (CE) to improve the separation and analysis of this compound and related isomers. researchgate.net
Q & A
Basic Research Question: What are the established methodologies for synthesizing and characterizing Artemisiane E, and how can researchers ensure reproducibility?
Methodological Answer:
Synthesis protocols for this compound require strict adherence to documented procedures, including solvent selection, reaction conditions (e.g., temperature, catalysts), and purification steps. Characterization involves:
- Spectroscopic techniques : NMR (¹H, ¹³C) for structural elucidation .
- Chromatographic methods : HPLC or GC-MS for purity assessment (>95% recommended) .
- Crystallography : X-ray diffraction for absolute configuration confirmation .
To ensure reproducibility, provide raw spectral data, detailed experimental parameters, and cross-validate results against published benchmarks .
Basic Research Question: Which analytical techniques are most reliable for assessing the stability of this compound under varying physicochemical conditions?
Methodological Answer:
Stability studies should employ:
- Accelerated degradation testing (e.g., exposure to heat, light, humidity) with HPLC monitoring .
- Kinetic analysis : Plot degradation rates under stress conditions to identify degradation pathways .
- Mass spectrometry : Identify degradation products and their structural modifications .
Include a table comparing stability across conditions (e.g., pH 2–9, 40–60°C) with degradation half-lives .
Advanced Research Question: How can researchers design experiments to investigate the molecular mechanisms of this compound’s antimalarial activity while minimizing off-target effects?
Methodological Answer:
- Target identification : Use affinity chromatography or CRISPR-Cas9 gene knockout models to identify binding proteins .
- Dose-response assays : Measure IC₅₀ values against Plasmodium strains and human cell lines to assess selectivity .
- Computational docking : Predict interactions with Plasmodium targets (e.g., PfATP6) using molecular dynamics simulations .
Contradictory findings (e.g., conflicting IC₅₀ values) should be resolved by standardizing parasite culturing conditions and normalizing data to reference drugs like artemisinin .
Advanced Research Question: How should researchers address contradictions in reported efficacy data for this compound across different Plasmodium strains?
Methodological Answer:
- Meta-analysis framework : Compile data from peer-reviewed studies, categorizing results by strain (e.g., 3D7 vs. K1), assay type (e.g., SYBR Green vs. lactate dehydrogenase), and exposure time .
- Statistical reconciliation : Apply multivariate regression to identify confounding variables (e.g., resistance gene polymorphisms, experimental protocols) .
- Experimental replication : Independently validate discrepant results using WHO-recommended protocols .
Advanced Research Question: What in silico strategies can predict this compound’s pharmacokinetic interactions with other antimalarial agents?
Methodological Answer:
- CYP450 inhibition assays : Use liver microsome models to assess metabolic interference .
- Pharmacophore modeling : Map structural features of this compound against known drug-metabolizing enzymes .
- Systems biology tools : Simulate drug-drug interaction networks using platforms like CellDesigner .
Advanced Research Question: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity while reducing cytotoxicity?
Methodological Answer:
- Fragment-based design : Synthesize analogs with modified lactone rings or hydroxyl groups and test against cytotoxicity panels (e.g., HepG2 cells) .
- Machine learning : Train models on existing SAR data to predict toxicity thresholds .
- Crystallographic analysis : Correlate structural modifications with target binding affinity .
Advanced Research Question: What methodologies are critical for evaluating resistance development to this compound in Plasmodium populations?
Methodological Answer:
- Continuous in vitro selection : Expose parasites to sublethal this compound doses over 6–12 months, monitoring IC₅₀ shifts .
- Genomic sequencing : Identify mutations in candidate resistance loci (e.g., pfcoronin, pfkelch13) .
- Fitness cost assays : Compare growth rates of resistant vs. wild-type strains in culture .
Advanced Research Question: What are the methodological challenges in translating in vitro findings of this compound to in vivo efficacy models?
Methodological Answer:
- Pharmacokinetic bridging : Adjust dosing regimens based on bioavailability studies in rodent models .
- Parasite load quantification : Use bioluminescent Plasmodium strains for real-time monitoring in mice .
- Ethical compliance : Adhere to ARRIVE guidelines for animal welfare and sample size justification .
Advanced Research Question: How can researchers ensure reproducibility in this compound studies when raw data are limited?
Methodological Answer:
- Open-science practices : Share protocols via platforms like protocols.io and deposit raw spectra in public repositories (e.g., Zenodo) .
- Negative data reporting : Publish null results to mitigate publication bias .
- Collaborative validation : Partner with independent labs for cross-study verification .
Advanced Research Question: What cross-disciplinary approaches enhance the discovery of this compound derivatives with novel bioactivities?
Methodological Answer:
- Chemical ecology : Study plant-pathogen interactions to identify biosynthetic triggers for derivative production .
- Metabolomics : Profile extracts from Artemisia species using LC-HRMS to uncover structurally related compounds .
- Ethnopharmacological surveys : Collaborate with field biologists to document traditional preparation methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
